Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylate
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Overview
Description
Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused pyridine and pyrimidine ring system with a keto group at the 4-position and a carboxylate ester group at the 9-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification steps . The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule, allowing for the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylate has several scientific research applications:
Medicine: Research has explored its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylate exerts its effects often involves interactions with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of DNA synthesis or disruption of cellular processes essential for microbial survival.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[1,2-a]pyrimidine derivatives such as:
- 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate
- 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
- 4-(dimethylamino)pyridin-1-ium 2-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate .
Uniqueness
Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylate is unique due to its specific substitution pattern and the presence of both a keto group and a carboxylate ester group. These features contribute to its distinct chemical reactivity and potential for diverse applications.
Properties
CAS No. |
1395493-29-4 |
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Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
methyl 4-oxopyrido[1,2-a]pyrimidine-9-carboxylate |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)7-3-2-6-12-8(13)4-5-11-9(7)12/h2-6H,1H3 |
InChI Key |
KJAVBANLVGEDQO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CN2C1=NC=CC2=O |
Origin of Product |
United States |
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